molecular formula C4HBr3S B1329576 2,3,5-Tribromothiophene CAS No. 3141-24-0

2,3,5-Tribromothiophene

Cat. No.: B1329576
CAS No.: 3141-24-0
M. Wt: 320.83 g/mol
InChI Key: SKDNDSLDRLEELJ-UHFFFAOYSA-N
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Description

2,3,5-Tribromothiophene is an organobromine compound with the molecular formula C4HBr3S. It is a derivative of thiophene, where three hydrogen atoms are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Tribromothiophene can be synthesized through the bromination of thiophene. The process involves the addition of bromine to thiophene in the presence of a solvent like chloroform. The reaction is exothermic and must be controlled to prevent excessive heat. The mixture is typically stirred at room temperature and then heated to 50°C for several hours to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors. Thiophene and chloroform are mixed, and bromine is added dropwise while maintaining the temperature at around -5°C to control the reaction. The mixture is then heated to reflux, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5-Tribromothiophene is used extensively in scientific research due to its reactivity and versatility:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Material Science: Used in the development of semiconductors and conductive polymers.

    Pharmaceuticals: Acts as an intermediate in the synthesis of various biologically active compounds.

    Environmental Chemistry: Studied for its role in the degradation of brominated organic pollutants.

Mechanism of Action

The mechanism of action of 2,3,5-tribromothiophene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms activate the thiophene ring towards nucleophilic attack, facilitating various substitution reactions. The compound can also undergo reduction and halogen dance reactions, where the bromine atoms migrate within the ring structure .

Comparison with Similar Compounds

  • 2,5-Dibromothiophene
  • 3-Bromothiophene
  • 2,4,5-Tribromothiophene

Comparison: 2,3,5-Tribromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, 3-bromothiophene cannot be prepared directly from thiophene and requires debromination of this compound . This specific arrangement of bromine atoms makes this compound particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

2,3,5-tribromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNDSLDRLEELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062862
Record name Thiophene, 2,3,5-tribromo-
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Molecular Weight

320.83 g/mol
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CAS No.

3141-24-0
Record name 2,3,5-Tribromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3,5-tribromothiophene useful in organic synthesis?

A1: this compound is a versatile building block in organic synthesis because of the reactivity difference between the α (2- and 5-) and β (3- and 4-) positions. This allows for regioselective cross-coupling reactions, enabling the controlled synthesis of complex thiophene derivatives [, ].

Q2: Can you provide examples of regioselective reactions with this compound?

A2: Research has demonstrated site-selective Suzuki-Miyaura reactions on this compound, allowing for the controlled introduction of aryl groups at the 5-, 2-, and 3- positions sequentially [, ]. This enables the synthesis of 5-aryl-2,3-dibromothiophenes, 2,5-diaryl-3-bromothiophenes, and 2,3,5-triarylthiophenes, showcasing the potential for building diverse thiophene-based structures.

Q3: Beyond Suzuki-Miyaura reactions, are there other transformations possible with this compound?

A3: Yes, this compound can undergo regioselective hydrodebromination. Studies have explored sterically hindered palladium catalysts to selectively remove bromine atoms []. While achieving high selectivity and complete conversion simultaneously remains challenging due to the background reactivity with sodium borohydride, optimization of reaction conditions allows for a degree of control over the debromination process.

Q4: What are the challenges associated with the hydrodebromination of this compound?

A4: The high reactivity of sodium borohydride with bromothiophenes makes it difficult to achieve both high selectivity and complete conversion during hydrodebromination []. This often leads to overdebromination, limiting the yield of the desired product.

Q5: Can this compound be used in materials science applications?

A6: Research has explored the use of this compound as a building block for conjugated microporous polymers (CMPs) []. The resulting SCMPs exhibit high surface areas and strong adsorption capabilities for iodine, demonstrating potential for applications in environmental remediation.

Q6: What spectroscopic techniques are used to characterize this compound?

A7: Common techniques include vibrational spectroscopy (FTIR and Raman) [], solid-state NMR (¹³C CP/MAS) [], and potentially gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures.

Q7: Are there alternative synthesis routes to access specific dibromothiophene isomers?

A8: Yes, 2,3-dibromothiophene can be synthesized through regioselective debromination of this compound using zinc in acetic acid []. This method offers an alternative route to access this specific isomer, which is valuable for further functionalization and exploration of its unique properties.

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